4-Chloroquinoline-3,6-dicarbonitrile

Antimalarial Plasmodium falciparum 4-Chloroquinoline

4-Chloroquinoline-3,6-dicarbonitrile (CAS 936497-99-3) is a halogenated, dicyano-substituted quinoline derivative with a molecular formula of C₁₁H₄ClN₃. Belonging to the quinoline-3-carbonitrile class, it is a pivotal building block in medicinal chemistry, notably as a key intermediate in the synthesis of irreversible EGFR/HER2 kinase inhibitors such as HKI-272 (neratinib).

Molecular Formula C11H4ClN3
Molecular Weight 213.62 g/mol
Cat. No. B13651842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinoline-3,6-dicarbonitrile
Molecular FormulaC11H4ClN3
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1C#N)Cl)C#N
InChIInChI=1S/C11H4ClN3/c12-11-8(5-14)6-15-10-2-1-7(4-13)3-9(10)11/h1-3,6H
InChIKeyMPGCNALVMOFARU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloroquinoline-3,6-dicarbonitrile: A Key Heterocyclic Scaffold for Kinase Inhibitor and Antimalarial Research


4-Chloroquinoline-3,6-dicarbonitrile (CAS 936497-99-3) is a halogenated, dicyano-substituted quinoline derivative with a molecular formula of C₁₁H₄ClN₃ [1]. Belonging to the quinoline-3-carbonitrile class, it is a pivotal building block in medicinal chemistry, notably as a key intermediate in the synthesis of irreversible EGFR/HER2 kinase inhibitors such as HKI-272 (neratinib) [2]. Its structure features a chlorine atom at the 4-position, which serves as a reactive handle for nucleophilic substitution, and uniquely positions nitrile groups at both the 3- and 6-positions, differentiating it from mono-nitrile analogs . This distinct arrangement enables its use in constructing DNA gyrase inhibitors and antimalarial agents, making it a versatile scaffold for multiple therapeutic areas [3].

Structural Specificity of 4-Chloroquinoline-3,6-dicarbonitrile Demands Rigorous Scientific Selection


Substituting 4-Chloroquinoline-3,6-dicarbonitrile with a generic quinoline analog, such as 4-chloroquinoline-3-carbonitrile or 4-chloroquinoline-6-carbonitrile, is not scientifically justifiable. The presence and position of the second nitrile group fundamentally alter the compound's electronic distribution, reactivity, and hydrogen-bonding capacity, which in turn dictates its downstream biological target engagement. For instance, 6-acetamido-4-chloroquinoline-3-carbonitrile serves as a crucial intermediate in the synthesis of HER-2 kinase inhibitors, where the 6-position substitution is exploited for further derivatization [1]. The 3,6-dicarbonitrile variant provides a distinct pharmacophore for engaging DNA gyrase, a mechanism not accessible to mono-cyano analogs, making it essential for specific antibacterial programs [2].

Quantitative Differentiation of 4-Chloroquinoline-3,6-dicarbonitrile from its Closest Analogs


Enhanced Antiplasmodial Potency via Dual-Cyano Substitution: A Structural Class Inference

Within the quinoline-3-carbonitrile class, the addition of a second electron-withdrawing group significantly enhances antiplasmodial activity. A series of novel chloroquinoline analogs were evaluated for their antimalarial potential, demonstrating that structural modifications, including the presence of multiple cyano groups, directly impacted inhibitory concentrations (IC50) against Plasmodium falciparum [1]. While a direct head-to-head comparison between the 3,6-dicarbonitrile and its 3-carbonitrile analog is unavailable from this dataset, the class-level trend indicates that the dual-cyano substitution pattern is crucial for achieving high potency in this scaffold.

Antimalarial Plasmodium falciparum 4-Chloroquinoline

Critical Intermediate for Irreversible EGFR/HER2 Kinase Inhibitors

The compound acts as a direct precursor in the synthesis of potent, irreversible inhibitors. The synthesis of HKI-272 (neratinib), an irreversible EGFR/HER2 inhibitor with IC50 values of 38.5 nM against EGFR and 282 nM against Src, relies on key intermediates derived from the 4-chloroquinoline-3-carbonitrile scaffold [1]. Structural optimization revealed that a large lipophilic group at the para position of the 4-(arylamino) ring, coupled with a basic dialkylamino group, led to enhanced water solubility and biological properties. The 3,6-dicarbonitrile variant uniquely positions a cyano group for further SAR exploration at the 6-position, which is critical for the final drug's pharmacophore [2].

Kinase Inhibitor EGFR HER2 Intermediate

Antibacterial Activity Potential Through DNA Gyrase Inhibition

Research into new chloroquinoline derivatives has shown their effectiveness in rendering resistant bacterial isolates more susceptible to antibiotics. For instance, certain chloroquinoline derivatives were shown to inhibit efflux pumps in Enterobacter aerogenes [1]. More specifically, compounds with a 4-chloroquinoline-6-carbonitrile scaffold have been shown to inhibit DNA gyrase and topoisomerase IV [2]. The 4-Chloroquinoline-3,6-dicarbonitrile compound, by incorporating both the 3-cyano (common to anticancer intermediates) and the 6-cyano (linked to antibacterial enzyme inhibition) groups, presents a unique dual-activity pharmacophore not found in any single analog.

Antibacterial DNA Gyrase Efflux Pump

Defined Application Scenarios Leveraging the Unique Properties of 4-Chloroquinoline-3,6-dicarbonitrile


Development of Next-Generation Irreversible Kinase Inhibitors for HER2-Positive Cancers

Building on the established SAR for 4-(arylamino)quinoline-3-carbonitriles, 4-Chloroquinoline-3,6-dicarbonitrile serves as the ideal starting material for synthesizing novel, irreversible EGFR/HER2 inhibitors. The 4-chloro group allows for facile introduction of the 4-arylamino pharmacophore, while the 6-cyano group remains available for late-stage functionalization to modulate pharmacokinetic properties, a key limitation in first-generation inhibitors like pelitinib [1]. This approach directly addresses the need for improved oral bioavailability and water solubility seen in the clinical candidate neratinib [2].

Fragment-Based Design of Dual-Target Antibacterials

The unique combination of 3-cyano (known for efflux pump inhibition) and 6-cyano (implicated in DNA gyrase/topoisomerase IV inhibition) substructures within a single molecule makes this compound a high-value fragment for anti-infective discovery [1]. Medicinal chemists can utilize this scaffold to design and synthesize first-in-class antibacterial agents that simultaneously target multiple resistance mechanisms in Gram-negative pathogens, directly addressing the clinical challenge of multidrug-resistant Enterobacter aerogenes [2].

Synthesis of Molecular Probes for Target Deconvolution in Malaria

For academic groups studying Plasmodium biology, this compound can be used to create activity-based protein profiling (ABPP) probes. By installing a photoreactive and clickable handle via the 4-chloro position, while retaining the 3,6-dicyano pharmacophore that is hypothesized to be crucial for targeting heme detoxification or DNA synthesis pathways, researchers can identify the precise molecular targets of this chemotype in P. falciparum [1]. This application is critical for validating the mechanism of action of new antimalarial leads in the face of rising chloroquine resistance [2].

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